molecular formula C19H28N2O4 B12330518 1-Benzyl 4-(tert-butyl) (r)-5-methyl-1,4-diazepane-1,4-dicarboxylate CAS No. 1030377-25-3

1-Benzyl 4-(tert-butyl) (r)-5-methyl-1,4-diazepane-1,4-dicarboxylate

Cat. No.: B12330518
CAS No.: 1030377-25-3
M. Wt: 348.4 g/mol
InChI Key: XLSSEJRFMLKZQO-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a tert-butyl group, and a methyl group attached to the diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with diesters or diketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl positions using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.

    Substitution: Sodium hydride in dimethyl sulfoxide or alkyl halides in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate: shares similarities with other diazepane derivatives such as:

Uniqueness

The uniqueness of 1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1030377-25-3

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

1-O-benzyl 4-O-tert-butyl (5R)-5-methyl-1,4-diazepane-1,4-dicarboxylate

InChI

InChI=1S/C19H28N2O4/c1-15-10-11-20(12-13-21(15)18(23)25-19(2,3)4)17(22)24-14-16-8-6-5-7-9-16/h5-9,15H,10-14H2,1-4H3/t15-/m1/s1

InChI Key

XLSSEJRFMLKZQO-OAHLLOKOSA-N

Isomeric SMILES

C[C@@H]1CCN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CCN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.